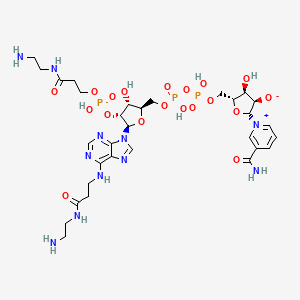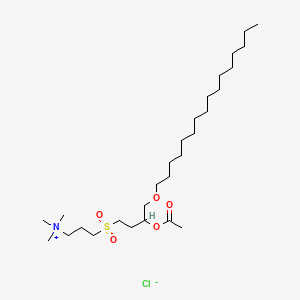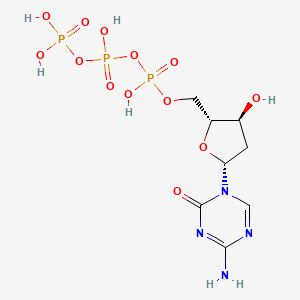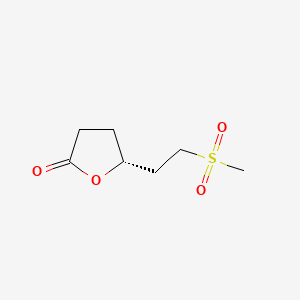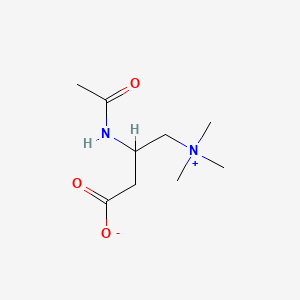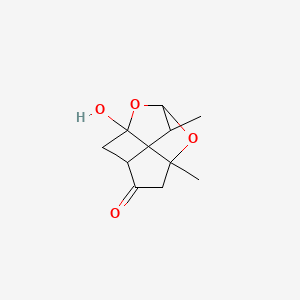
Pentetreotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentetreotide is a synthetic somatostatin analog used primarily in nuclear medicine. It is a radiolabeled compound that binds to somatostatin receptors, which are often overexpressed in certain types of neuroendocrine tumors. This compound is commonly used in conjunction with Indium-111 for diagnostic imaging to visualize somatostatin receptor-positive tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentetreotide is synthesized by conjugating octreotide, a somatostatin analog, with a chelating agent such as diethylenetriaminepentaacetic acid (DTPA). The conjugation involves the formation of a peptide bond between the amino group of octreotide and the carboxyl group of DTPA. The reaction is typically carried out in an aqueous solution under mild conditions to preserve the integrity of the peptide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled step-by-step on a solid resin support. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and then conjugated with DTPA .
Chemical Reactions Analysis
Types of Reactions: Pentetreotide primarily undergoes complexation reactions with metal ions, such as Indium-111, to form radiolabeled compounds. These reactions are crucial for its application in diagnostic imaging .
Common Reagents and Conditions:
Chelating Agents: Diethylenetriaminepentaacetic acid (DTPA)
Metal Ions: Indium-111
Reaction Conditions: Aqueous solution, neutral pH, room temperature
Major Products: The major product of these reactions is Indium-111-labeled this compound, which is used for imaging somatostatin receptor-positive tumors .
Scientific Research Applications
Pentetreotide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide-metal interactions.
Biology: Helps in understanding the distribution and density of somatostatin receptors in various tissues.
Medicine: Primarily used in the diagnosis and management of neuroendocrine tumors.
Industry: Employed in the production of radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
Pentetreotide exerts its effects by binding to somatostatin receptors, particularly subtypes 2 and 5, which are overexpressed in neuroendocrine tumors. Upon binding, it inhibits the release of various hormones and growth factors, thereby reducing tumor growth and proliferation. The radiolabeled compound emits gamma rays, which are detected by a gamma camera, allowing for the visualization of tumors .
Comparison with Similar Compounds
Pentetreotide is unique due to its high affinity for somatostatin receptors and its ability to be radiolabeled with Indium-111. Similar compounds include:
Octreotide: Another somatostatin analog used for similar diagnostic purposes but with different pharmacokinetic properties.
Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile, used in the treatment of Cushing’s disease and acromegaly.
This compound stands out due to its specific application in imaging and its established use in clinical practice .
Properties
IUPAC Name |
2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWNYCFDMAZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87N13O19S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


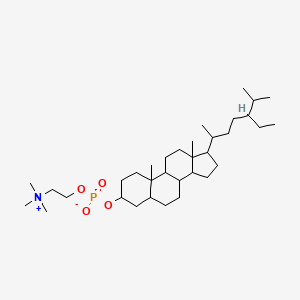
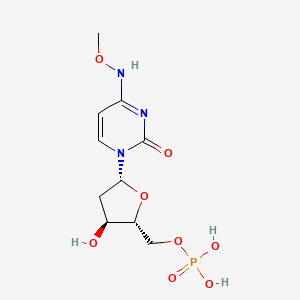
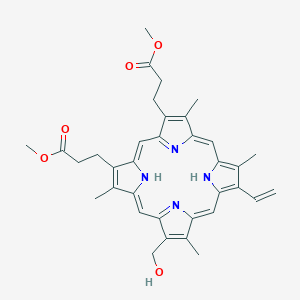
![3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile](/img/structure/B1205422.png)

